

A Technical Guide to the Spectroscopic Analysis of Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-bromo-6-methylpicolinate**

Cat. No.: **B594140**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 5-bromo-6-methylpicolinate** (CAS No: 1215860-20-0).^[1] Due to the limited availability of published experimental spectra in public databases, this guide presents predicted data based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data.

Compound Information

- IUPAC Name: Methyl 5-bromo-6-methylpyridine-2-carboxylate
- Molecular Formula: C₈H₈BrNO₂^[1]
- Molecular Weight: 230.06 g/mol ^[1]
- Physical Form: Solid

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 5-bromo-6-methylpicolinate**. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	d	1H	H-4
~7.65	d	1H	H-3
~3.95	s	3H	O- CH_3 (Ester)
~2.60	s	3H	Ar- CH_3 (at C-6)

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester)
~158	C-6
~148	C-2
~142	C-4
~128	C-3
~120	C-5
~53	O- CH_3 (Ester)
~24	Ar- CH_3 (at C-6)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid, KBr Pellet or Thin Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic, CH ₃)
~1725	Strong	C=O stretch (ester)
~1580, ~1450	Medium	C=C and C=N stretches (pyridine ring)
~1250	Strong	C-O stretch (ester)
~1100	Medium	C-N stretch (pyridine ring)
~850	Strong	C-H bend (aromatic, out-of-plane)
~600	Medium	C-Br stretch

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity	Assignment
231/229	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
200/198	Medium	[M - OCH ₃] ⁺
172/170	Medium	[M - COOCH ₃] ⁺
149	High	[M - Br] ⁺
91	Medium	[M - Br - COOCH ₃] ⁺

Experimental Protocols

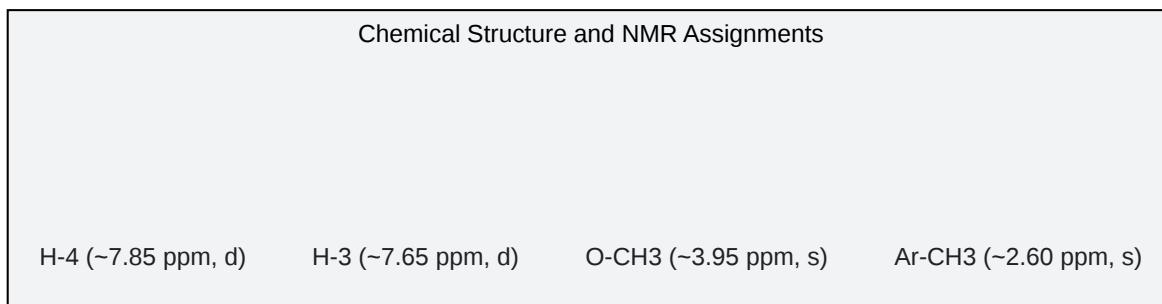
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **Methyl 5-bromo-6-methylpicolinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Methyl 5-bromo-6-methylpicolinate** for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[2]
 - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. [2]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.[2]
- Data Acquisition:
 - Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is usually required due to the low natural abundance of ^{13}C .[3]
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

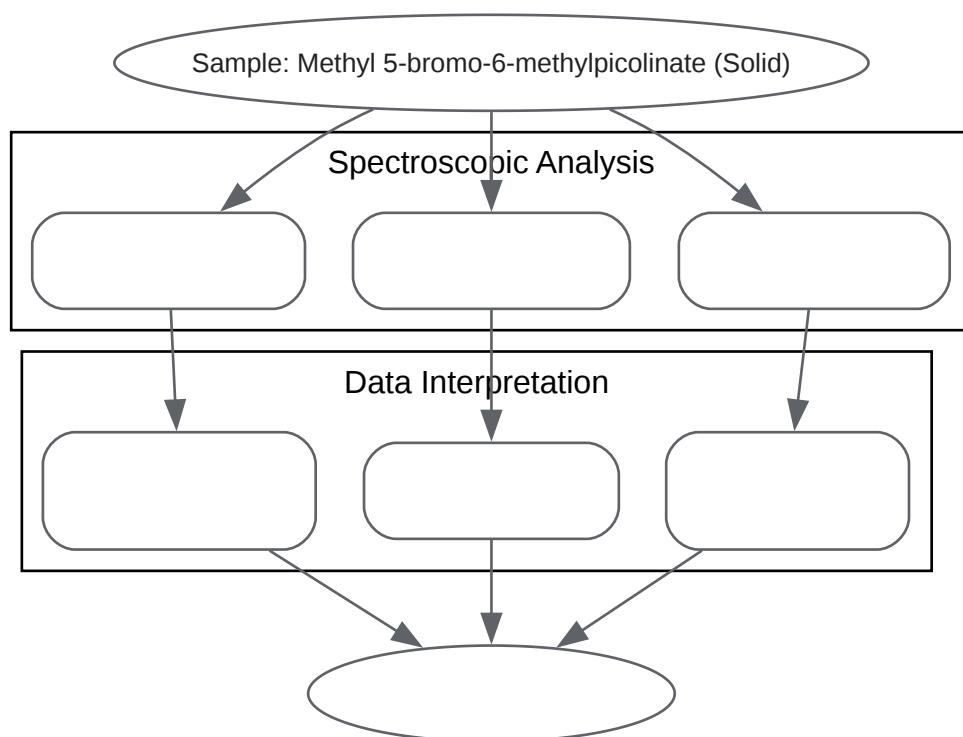
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of **Methyl 5-bromo-6-methylpicolinate** in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[\[4\]](#)
 - Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[\[4\]](#)
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[4\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment (or a clean, empty salt plate) to subtract atmospheric and instrumental interferences.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
 - The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.^[5] The sample is heated in a vacuum to promote vaporization.^[6]
 - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).^[7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$), which may then undergo fragmentation.^{[5][7]}
- Mass Analysis:
 - The resulting ions (the molecular ion and any fragment ions) are accelerated by an electric field into the mass analyzer.^[8]
 - The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge ratio (m/z).^[8]
- Detection and Spectrum Generation:
 - A detector measures the abundance of ions at each m/z value.^[7]
 - The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion versus its m/z ratio. The most intense peak is called the base peak and is assigned a relative intensity of 100%.^[5]


Visualizations

The following diagrams illustrate the structure of **Methyl 5-bromo-6-methylpicolinate** and a typical workflow for its spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Methyl 5-bromo-6-methylpicolinate** with predicted ¹H NMR assignments.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-bromo-6-Methylpicolinate CAS#: 1215860-20-0 [m.chemicalbook.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Methyl 5-bromo-6-methylpicolinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b594140#spectroscopic-data-for-methyl-5-bromo-6-methylpicolinate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com